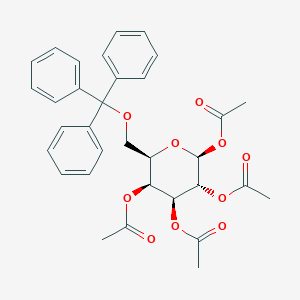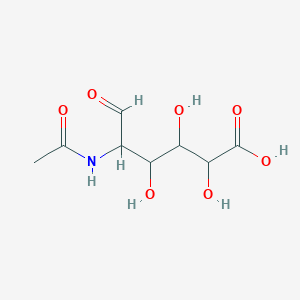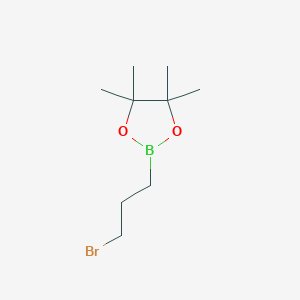
(3S,6S)-3-methoxy-6-propan-2-ylpiperazine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-, (3S-cis)-(9CI) is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.2084. This compound is characterized by its piperazinedione core structure, which is substituted with a methoxy group and an isopropyl group. The (3S-cis) configuration indicates the specific stereochemistry of the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-, (3S-cis)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diacid or its derivative. The reaction conditions often require the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high-quality output.
化学反应分析
Types of Reactions
2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-, (3S-cis)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The methoxy and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
科学研究应用
2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-, (3S-cis)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-, (3S-cis)-(9CI) involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-: A closely related compound with similar structural features.
2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-, (3R-cis)-(9CI): An isomer with a different stereochemistry.
2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-, (3S-trans)-(9CI): Another isomer with a different spatial arrangement of atoms.
Uniqueness
The uniqueness of 2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-, (3S-cis)-(9CI) lies in its specific stereochemistry and the presence of both methoxy and isopropyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
122170-10-9 |
|---|---|
分子式 |
C8H14N2O3 |
分子量 |
186.21 g/mol |
IUPAC 名称 |
(3S,6S)-3-methoxy-6-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O3/c1-4(2)5-6(11)10-8(13-3)7(12)9-5/h4-5,8H,1-3H3,(H,9,12)(H,10,11)/t5-,8-/m0/s1 |
InChI 键 |
PRKXAXOXJPZEJR-XNCJUZBTSA-N |
SMILES |
CC(C)C1C(=O)NC(C(=O)N1)OC |
手性 SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)OC |
规范 SMILES |
CC(C)C1C(=O)NC(C(=O)N1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one](/img/structure/B53716.png)













